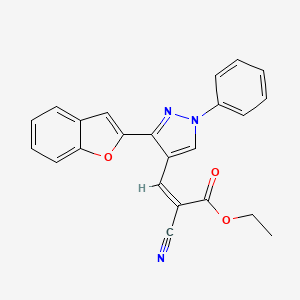
(Z)-ethyl 3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-ethyl 3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylate: is a complex organic compound that features a benzofuran moiety, a phenyl group, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-ethyl 3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylate typically involves multi-step organic reactions. One common method involves the condensation of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of benzofuran-2,3-dione derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: In medicinal chemistry, (Z)-ethyl 3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylate is investigated for its potential as an anti-cancer agent due to its ability to interact with specific biological targets . It also shows promise in the development of new antibiotics and antiviral drugs.
Industry: The compound is used in the development of advanced materials, including polymers and resins, due to its stability and reactivity. It is also explored for use in organic electronics and optoelectronic devices.
作用機序
The mechanism of action of (Z)-ethyl 3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes . The cyanoacrylate group can form covalent bonds with nucleophilic sites in proteins, further enhancing its biological activity.
類似化合物との比較
Benzofuran derivatives: Compounds like amiodarone and angelicin share the benzofuran moiety and have similar biological activities.
Pyrazole derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are known for their anti-inflammatory and anti-obesity effects.
Uniqueness: What sets (Z)-ethyl 3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylate apart is its combination of the benzofuran, phenyl, and pyrazole moieties, along with the cyanoacrylate group
特性
IUPAC Name |
ethyl (Z)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-2-28-23(27)17(14-24)12-18-15-26(19-9-4-3-5-10-19)25-22(18)21-13-16-8-6-7-11-20(16)29-21/h3-13,15H,2H2,1H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCRGXPAUJDBNS-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC3=CC=CC=C3O2)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CN(N=C1C2=CC3=CC=CC=C3O2)C4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-ethyl 2-(3-(2,2,2-trichloro-1-cinnamamidoethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3018315.png)




![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B3018322.png)

![(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B3018324.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride](/img/structure/B3018325.png)

![N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide](/img/structure/B3018330.png)
![N-[(2-Fluoro-3-methylphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]prop-2-enamide](/img/structure/B3018336.png)


